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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylbenzonitrile

CAS No.: 1003708-82-4

Cat. No.: B1418047 Get Quote

Executive Summary
4,5-Difluoro-2-methylbenzonitrile is a critical fluorinated intermediate used in the synthesis of

bioactive heterocycles and pharmaceutical APIs. As a lipophilic solid with a predicted melting

point in the range of 40–80°C, its solubility behavior is dominated by the interplay between the

hydrophobic fluorinated aromatic core and the polar nitrile group.

This guide provides a predictive solubility landscape based on structural analogs, detailed

protocols for generating precise solubility curves, and thermodynamic modeling frameworks

(Apelblat/van't Hoff) required for scaling up crystallization processes.

Physicochemical Profile
Understanding the molecular properties is the first step in predicting solvent interactions. The

presence of two fluorine atoms increases lipophilicity (LogP) compared to non-fluorinated

benzonitriles, reducing water solubility while enhancing affinity for non-polar and polar aprotic

solvents.

Table 1: Key Physicochemical Properties
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Property Value / Description Source/Note

CAS Number 1003708-82-4 [1]

Molecular Weight 153.13 g/mol [1]

Physical State
White to off-white

powder/crystals
[2]

Boiling Point ~214°C (at 760 mmHg) [3]

Flash Point ~83°C [3]

Predicted LogP ~2.0 – 2.5

Based on analog 4-fluoro-2-

methylbenzonitrile (LogP 1.

[1]92) [4]

Dipole Moment
High (due to -CN and -F

groups)
Favors polar aprotic solubility

Structural Impact on Solubility
The following diagram illustrates how specific functional groups on the molecule dictate solvent

compatibility.
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Figure 1: Structural Activity Relationship (SAR) for Solubility.

Predicted Solubility Landscape
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Due to the specific nature of this intermediate, exact mole-fraction data is often proprietary.

However, based on the behavior of structural analogs (e.g., 4-fluoro-2-methylbenzonitrile, 1,2-

difluoro-4,5-dinitrobenzene), the following solubility profile is established for process design.

Table 2: Solvent Compatibility Matrix
Solvent Class

Representative
Solvents

Predicted Solubility
Process
Application

Polar Aprotic
Acetonitrile, DMF,

DMSO
High (>15 wt%)

Reaction medium;

initial dissolution.

Aromatic Toluene, Xylene High

Reaction solvent;

primary crystallization

solvent.

Polar Protic
Methanol, Ethanol,

IPA

Moderate / Temp.

Dependent

Ideal for Cooling

Crystallization.

Solubility drops

sharply with

temperature.

Chlorinated
Dichloromethane

(DCM), Chloroform
Very High

Extraction and work-

up.

Aliphatic
Hexane, Heptane,

Cyclohexane
Low / Insoluble

Antisolvent. Used to

crash out product from

Toluene or Ethyl

Acetate.

Aqueous Water Insoluble (<0.01 wt%)
Washing to remove

inorganic salts.

Experimental Protocols for Solubility Determination
To generate the precise data needed for the Apelblat modeling (Section 5), use the Laser

Dynamic Method. This is superior to gravimetric analysis for constructing temperature-

dependent solubility curves.

Protocol A: Laser Dynamic Method (Synthetic Method)
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Objective: Determine the saturation temperature (

) for known mole fractions (

).

Preparation: Accurately weigh the solute (

) and solvent (

) into a jacketed glass vessel equipped with a magnetic stirrer.

Setup: Insert a laser source and a light intensity detector (photodiode) across the vessel.

Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches

maximum).

Cooling: Cool the solution slowly (0.1 K/min) while stirring.

Detection: Record the temperature at which laser intensity drops sharply (nucleation/turbidity

point). This is

.

Replication: Repeat for mole fractions ranging from 0.001 to 0.10 across a temperature

range of 273.15 K to 323.15 K.
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Figure 2: Laser Dynamic Solubility Measurement Workflow.

Thermodynamic Modeling
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Once experimental data (

vs

) is obtained, it must be correlated to theoretical models to allow for interpolation and process
calculations.

Modified Apelblat Equation
The modified Apelblat model is the standard for correlating solubility data of fluorinated

aromatics in organic solvents. It accounts for the non-ideal behavior of the solution.

: Mole fraction solubility of the solute.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression analysis.

Application: Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit your

experimental data to this equation. A high

(>0.99) indicates the model is suitable for predicting solubility at unmeasured temperatures.

van't Hoff Analysis
To determine the thermodynamic driving forces (Enthalpy

and Entropy

), use the van't Hoff equation:

Plot:

vs

.

Slope:

(Indicates if dissolution is endothermic).

Intercept:
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(Indicates disorder increase).

Significance: For 4,5-difluoro-2-methylbenzonitrile, dissolution is expected to be endothermic

(

) and entropy-driven (

), meaning solubility increases with temperature.

Process Application: Crystallization Strategy
Based on the physicochemical profile, two primary crystallization pathways are recommended

for purification.

Strategy A: Cooling Crystallization (Preferred)
Solvent: Ethanol or Isopropanol (IPA).

Mechanism: The compound has a steep solubility curve in alcohols. Dissolve at near-reflux

(~70-80°C) and cool to 0-5°C.

Yield: High recovery expected due to low solubility at low temperatures.

Strategy B: Antisolvent Crystallization
Solvent System: Toluene (Solvent) + Hexane (Antisolvent).

Mechanism: Dissolve in minimal Toluene. Slowly add Hexane to reduce solvent power and

precipitate the product.

Benefit: Useful if the impurity profile requires a non-polar system to retain byproducts in the

mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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